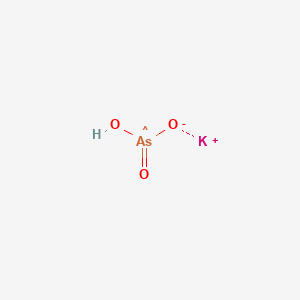
CID 23719541
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 23719541 is an inorganic compound that exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). It is composed of arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic always existing in the +3 oxidation state . Potassium arsenite is highly toxic and carcinogenic to humans and has historically been used in medicinal tonics, though its use has been discontinued due to its toxic nature .
Vorbereitungsmethoden
Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :
As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O
Analyse Chemischer Reaktionen
Potassium arsenite undergoes several types of chemical reactions, including:
Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .
Wissenschaftliche Forschungsanwendungen
Potassium arsenite has several scientific research applications:
Wirkmechanismus
The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Potassium arsenite can be compared with other arsenic compounds such as:
Potassium arsenate (K₃AsO₄): Unlike potassium arsenite, potassium arsenate contains arsenic in the +5 oxidation state and is used as a herbicide and pesticide.
Arsenic trioxide (As₂O₃): This compound is used in the treatment of acute promyelocytic leukemia and has different applications compared to potassium arsenite.
Arsine (AsH₃): A highly toxic gas used in the semiconductor industry.
Potassium arsenite is unique due to its specific oxidation state and its historical use in medicine, despite its high toxicity .
Eigenschaften
InChI |
InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYUAVLZBSMQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHKO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.026 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
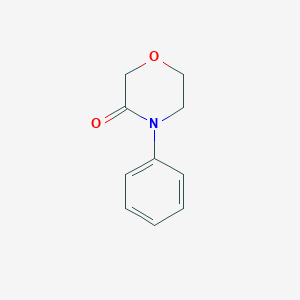
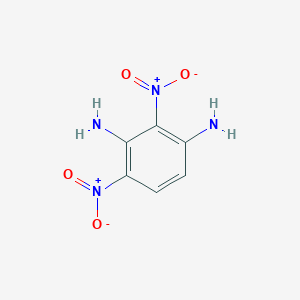
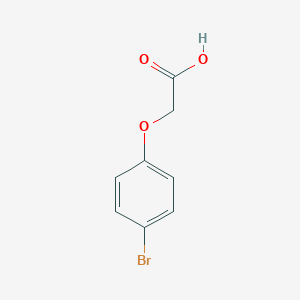
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
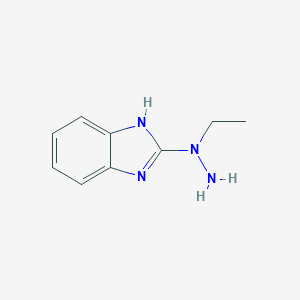
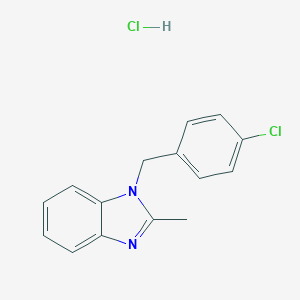
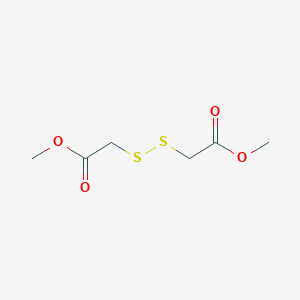
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
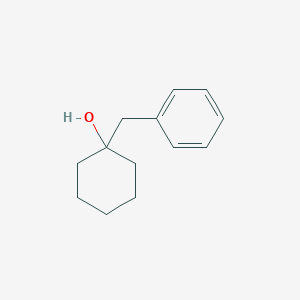
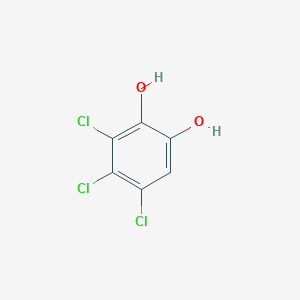
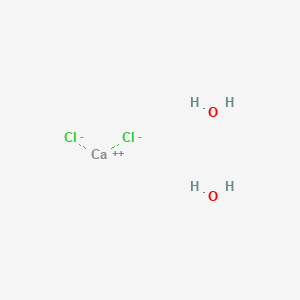
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)

